molecular formula C23H22O4 B11151849 5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11151849
M. Wt: 362.4 g/mol
InChI Key: PRHPFRIJPZGERS-UHFFFAOYSA-N
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Description

5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H22O4. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of appropriate phenolic precursors with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

5,7-bis(2-methylprop-2-enoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C23H22O4/c1-15(2)13-25-18-10-20(26-14-16(3)4)23-19(17-8-6-5-7-9-17)12-22(24)27-21(23)11-18/h5-12H,1,3,13-14H2,2,4H3

InChI Key

PRHPFRIJPZGERS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=C)C

Origin of Product

United States

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